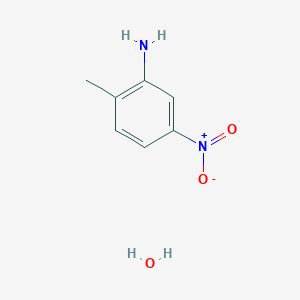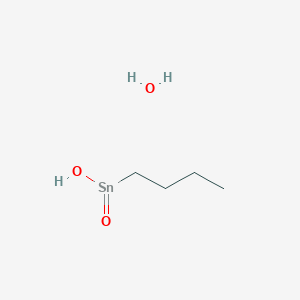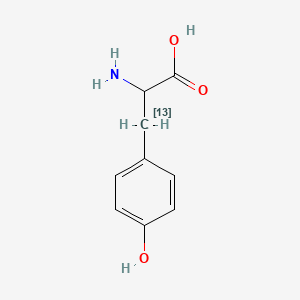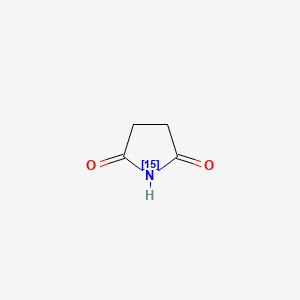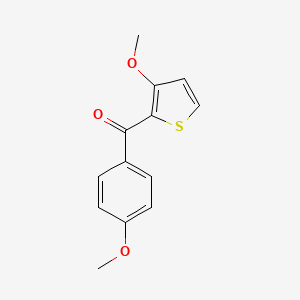
(4-メトキシフェニル)(3-メトキシチオフェン-2-イル)メタノン
概要
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound with a similar structure was synthesized by reacting 4-methoxyphenylmagnesium bromide with isophthaladehyde in diethyl ether .Molecular Structure Analysis
The molecular structure of similar compounds shows that the 2-(methylsulfanyl)thiophene and 4-methoxyphenyl aromatic rings are connected via a C( O)—C methanone bridge .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Methoxyphenyl)(3-methoxythiophen-2-yl)methanone” include a boiling point of 340.6°C at 760 mmHg and a melting point of 73-76°C . The compound is a solid at room temperature .作用機序
Target of Action
The primary target of (4-Methoxyphenyl)(3-methoxythiophen-2-yl)methanone, also known as PHT, is tubulin . Tubulin is a globular protein and the main constituent of microtubules, which are essential components of the cell’s cytoskeleton. Microtubules play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .
Mode of Action
PHT interacts with tubulin by binding to the colchicine site, thereby inhibiting tubulin polymerization . This interaction disrupts the formation and stability of microtubules, leading to cell cycle arrest in the G2/M phase . The disruption of microtubule dynamics impairs essential cellular processes, such as cell division and intracellular transport, ultimately leading to cell death .
Biochemical Pathways
The inhibition of tubulin polymerization by PHT affects the cell cycle, specifically causing arrest in the G2/M phase . This arrest prevents the cell from entering mitosis, thereby inhibiting cell division and proliferation . Additionally, PHT triggers apoptosis, a form of programmed cell death . The induction of apoptosis involves a series of biochemical events leading to characteristic cell changes and death .
Pharmacokinetics
Similar compounds have shown potent cytotoxic activity in different tumor cell lines, with ic50 values in the nanomolar range This suggests that PHT may have good bioavailability and effective cellular uptake
Result of Action
The molecular and cellular effects of PHT’s action include the inhibition of tubulin polymerization, cell cycle arrest, and the induction of apoptosis . These effects result in the inhibition of cell proliferation and the death of affected cells . In the context of cancer cells, this leads to a reduction in tumor growth and size .
実験室実験の利点と制限
The advantages of using (4-Methoxyphenyl)(3-methoxythiophen-2-yl)methanone in lab experiments include its potent and selective antagonism of the NMDA receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. However, its effects on other neurotransmitter systems and its potential for abuse and addiction are some of the limitations that need to be considered while using this compound.
将来の方向性
There are several future directions for the research on (4-Methoxyphenyl)(3-methoxythiophen-2-yl)methanone. One of the areas of interest is its potential therapeutic applications, particularly in the treatment of depression, anxiety, and chronic pain. Another direction is to study its effects on the developing brain, as it has been shown to affect neurodevelopmental processes. Further research is also needed to understand its mechanisms of action and its interactions with other neurotransmitter systems.
科学的研究の応用
フォトクロミック材料開発
この化合物は、フォトクロミック材料の作成における可能性について研究されています。これらの材料は、光にさらされると色が変化し、光がなくなると元の色の状態に戻ります。 消去可能なメモリメディア、フォトオプティカルスイッチコンポーネント、ディスプレイなどのさまざまなフォトニックデバイスで使用されています . (4-メトキシフェニル)(3-メトキシチオフェン-2-イル)メタノンの独特の構造は、より速い色の消退速度とより大きな蛍光量子収率に貢献し、フォトクロミック材料のパフォーマンスを向上させる可能性があります .
抗炎症および抗腫瘍研究
医学研究において、この化合物は、強力な抗炎症および抗腫瘍活性を示すことが有望視されています。 さまざまな炎症性疾患や癌を治療できる新しい治療薬の開発のための潜在的な候補として研究されています.
特性
IUPAC Name |
(4-methoxyphenyl)-(3-methoxythiophen-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3S/c1-15-10-5-3-9(4-6-10)12(14)13-11(16-2)7-8-17-13/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUPEJTUQDUUKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C=CS2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620848 | |
| Record name | (4-Methoxyphenyl)(3-methoxythiophen-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
647833-69-0 | |
| Record name | (4-Methoxyphenyl)(3-methoxythiophen-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


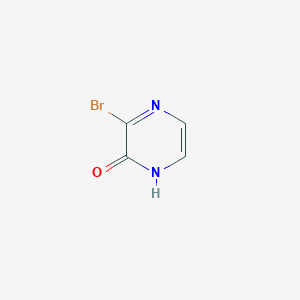
![2,3-Difluoro-1-methyl-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]benzene](/img/structure/B1603613.png)

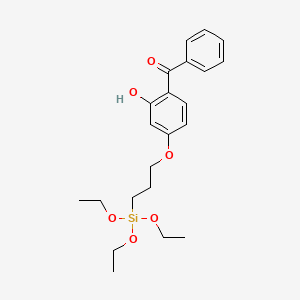


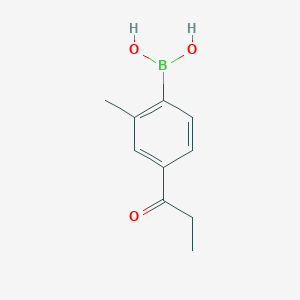
![6-Chlorothiazolo[4,5-b]pyridine-2-thiol](/img/structure/B1603621.png)
![2,7-Dibromo-2',7'-DI-tert-butyl-9,9'-spirobi[fluorene]](/img/structure/B1603622.png)
